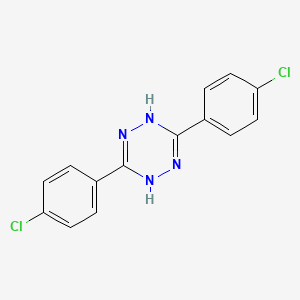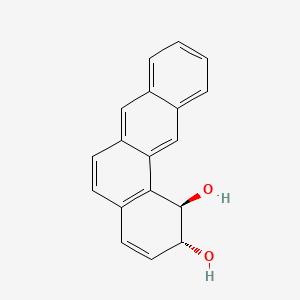
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is a stereoisomeric compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, which is a fused ring system consisting of three benzene rings and one cyclopentane ring. The compound’s unique stereochemistry and structural features make it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is less common due to the complexity and cost of the synthesis. advancements in catalytic asymmetric synthesis and the development of more efficient and scalable methods could potentially make industrial production feasible in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzo[a]anthracene-1,2-dione.
Reduction: Formation of 1,2-dihydrobenzo[a]anthracene.
Substitution: Formation of halogenated or nitrated derivatives of benzo[a]anthracene.
Applications De Recherche Scientifique
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its potential role in the development of cancer and other diseases.
Industry: Used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different biological activity.
Chrysene: A PAH with four fused benzene rings, lacking the hydroxyl groups present in (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol.
Anthracene: A simpler PAH with three fused benzene rings, used as a starting material for the synthesis of more complex PAHs.
Uniqueness
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which influence its reactivity and interactions with biological systems. This compound’s ability to form DNA adducts and its potential mutagenic effects distinguish it from other PAHs.
Propriétés
Numéro CAS |
60967-88-6 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clé InChI |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
SMILES isomérique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


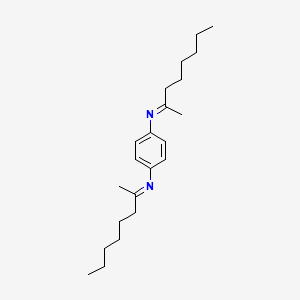

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
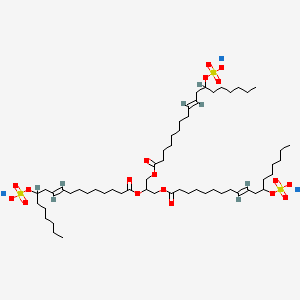
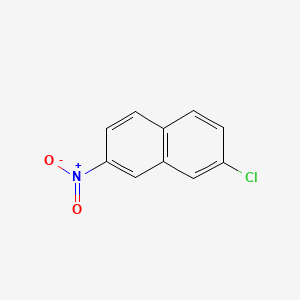
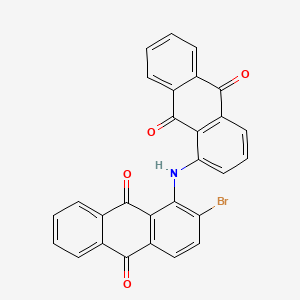



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

